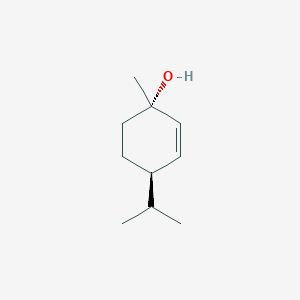

cis-p-Menth-2-en-1-ol

CAS No.:

Cat. No.: VC1784892

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18O |

|---|---|

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | (1S,4R)-1-methyl-4-propan-2-ylcyclohex-2-en-1-ol |

| Standard InChI | InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,8-9,11H,5,7H2,1-3H3/t9-,10-/m1/s1 |

| Standard InChI Key | IZXYHAXVIZHGJV-NXEZZACHSA-N |

| Isomeric SMILES | CC(C)[C@H]1CC[C@](C=C1)(C)O |

| Canonical SMILES | CC(C)C1CCC(C=C1)(C)O |

Introduction

Chemical Structure and Properties

Molecular Structure

Cis-p-Menth-2-en-1-ol has the molecular formula C10H18O, representing a monoterpene alcohol. Its structure contains a cyclohexene ring with a hydroxyl group, a methyl substituent, and an isopropyl group arranged in a specific stereochemical configuration. The molecule includes two stereocenters, contributing to its distinct structural and chemical properties .

The official IUPAC name varies across sources, with several systematic names reported:

Physical Properties

Cis-p-Menth-2-en-1-ol possesses specific physical properties that determine its behavior in various environments and applications. The compound is practically insoluble in water, confirming its hydrophobic nature characteristic of most terpenes. This property significantly influences its extraction methods, formulation in products, and biological interactions .

Table 1: Physical Properties of cis-p-Menth-2-en-1-ol

Chemical Properties

As a monoterpene alcohol, cis-p-Menth-2-en-1-ol exhibits chemical reactivity typical of secondary alcohols. The hydroxyl group attached to the cyclohexene ring serves as a reactive site for various chemical transformations. The compound's extremely weak acidity (based on its pKa) indicates limited tendency to donate protons in solution. Additionally, the presence of a carbon-carbon double bond within the cyclohexene ring provides opportunities for addition reactions, contributing to the compound's chemical versatility .

Stereochemistry

Cis-p-Menth-2-en-1-ol demonstrates important stereochemical characteristics that distinguish it from related compounds. The 'cis' designation refers to the specific spatial arrangement of the isopropyl group and the hydroxyl-bearing carbon relative to the cyclohexene ring. This stereochemistry significantly influences the compound's three-dimensional structure, affecting its biological activities and interactions with receptors or enzymes .

Several InChI identifiers and keys appear in the literature, reflecting different stereochemical assignments:

-

InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,8-9,11H,5,7H2,1-3H3/t9-,10-/m1/s1 with key IZXYHAXVIZHGJV-NXEZZACHSA-N

-

InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,8-9,11H,5,7H2,1-3H3/t9-,10+/m0/s1 with key IZXYHAXVIZHGJV-VHSXEESVSA-N

-

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-9,11H,4-5H2,1-3H3/t8-,9-/m0/s1 with key CCJSKHHLZKFPGH-IUCAKERBSA-N

These variations reflect the complexity of accurately representing the compound's stereochemistry, which is crucial for understanding its structure-activity relationships.

Natural Occurrence

Plant Sources

Cis-p-Menth-2-en-1-ol has been identified in various plant species, primarily in their essential oils. Its presence contributes to the characteristic aroma and potential biological activities of these plants. The compound serves as a chemical marker for certain plant species and can assist in their taxonomic classification and quality assessment .

Table 2: Plant Sources of cis-p-Menth-2-en-1-ol

Presence in Foods

Cis-p-Menth-2-en-1-ol occurs naturally in various food items, particularly those known for their aromatic properties. Its presence contributes to the distinctive flavors and fragrances of these foods, making it a potential biomarker for their consumption. Understanding the natural occurrence of this compound in foods is valuable for flavor chemistry, food authentication, and nutritional studies .

According to the human metabolome database, cis-p-Menth-2-en-1-ol can be found in several food items including:

Synthesis and Production

The synthesis of cis-p-Menth-2-en-1-ol has been documented in scientific literature, offering pathways for its production beyond natural extraction. One reported synthetic pathway involves the use of sodium 2-heptanoxide as a reagent in various solvents at 140°C for 14 hours. This reaction reportedly yields cis-p-Menth-2-en-1-ol at approximately 12.1% efficiency .

Biological Activities

Antimicrobial Properties

Research has demonstrated the antimicrobial potential of cis-p-Menth-2-en-1-ol, particularly when present in essential oils. A study published in Molecules journal examined the essential oils of Origanum majorana L. from Nepal, which contained cis-p-Menth-2-en-1-ol as one of its components (1.35-1.9% of total composition). These essential oils exhibited notable antibacterial activity against various pathogens .

Table 3: Antimicrobial Activity of Essential Oils Containing cis-p-Menth-2-en-1-ol

While these results indicate promising antimicrobial activity, it's important to note that the effects cannot be attributed solely to cis-p-Menth-2-en-1-ol, as it constitutes only a small percentage of the total essential oil composition. The observed activity likely results from synergistic effects among multiple compounds present in the oils.

Analytical Methods for Detection and Quantification

The analysis and identification of cis-p-Menth-2-en-1-ol in complex matrices typically employ chromatographic techniques coupled with various detection methods. Gas chromatography-mass spectrometry (GC-MS) represents the most commonly used analytical approach for volatile compounds like monoterpenes .

In the study of Origanum majorana L. essential oils, researchers used GC-MS to identify and quantify cis-p-Menth-2-en-1-ol along with other components. The compound was detected with a retention index of approximately 1124 on standard columns . Similarly, in the analysis of B. lanceolaria H essential oil, cis-p-Menth-2-en-1-ol was identified at a retention time of 11.91 minutes with a retention index of 1119 .

For stereospecific analysis, chiral gas chromatography provides a valuable tool to differentiate between enantiomers and diastereomers of monoterpenes like cis-p-Menth-2-en-1-ol. This approach is particularly important when studying the biological activities of stereoisomers, which often exhibit different potencies and mechanisms of action .

Applications

Food Industry

The natural occurrence of cis-p-Menth-2-en-1-ol in various aromatic foods suggests its potential application as a flavoring agent. Its presence in herbs and spices like cardamom, rosemary, and nutmeg indicates its contribution to their characteristic flavors. The food industry might utilize this compound, either in its isolated form or as a component of natural extracts, to impart desirable flavor profiles to food products .

Additionally, its identification in foods serves analytical purposes. As a marker compound, cis-p-Menth-2-en-1-ol can potentially assist in food authentication, quality control, and detection of adulteration in high-value aromatic food ingredients .

Future Research Directions

Several aspects of cis-p-Menth-2-en-1-ol remain unexplored or inadequately characterized, presenting opportunities for future research:

-

Structure-activity relationships: More detailed studies correlating the stereochemistry of cis-p-Menth-2-en-1-ol with its biological activities would enhance understanding of its mechanism of action.

-

Isolated bioactivity: While essential oils containing this compound show promising activities, studies focusing on the purified compound would clarify its specific contributions to these effects.

-

Metabolic fate: Research on the absorption, distribution, metabolism, and excretion of cis-p-Menth-2-en-1-ol in biological systems would provide insights into its potential health effects when consumed through foods.

-

Optimized synthesis: Development of more efficient synthetic routes with higher yields and stereoselectivity would facilitate both research and potential commercial applications.

-

Sensory properties: Systematic evaluation of the compound's olfactory and gustatory characteristics would inform its applications in flavor and fragrance industries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume